
Diflorasone diacetate
Übersicht
Beschreibung
Diflorasondiacetat ist ein synthetisches fluoriertes Kortikosteroid, das hauptsächlich als topisches entzündungshemmendes und juckreizstillendes Mittel verwendet wird. Es wird häufig für Erkrankungen wie Psoriasis und atopische Dermatitis verschrieben . Diflorasondiacetat ist für seine hohe Wirksamkeit bekannt und wird in den Vereinigten Staaten als Kortikosteroid der Klasse I eingestuft .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese beginnt typischerweise mit einer Kortikosteroid-Vorstufe, die Fluorierungs- und Acetylierungsreaktionen unterzogen wird, um Diflorasondiacetat zu erzeugen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Diflorasondiacetat unter Verwendung großer chemischer Reaktoren hergestellt, in denen die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann zu Cremes oder Salben für die topische Anwendung formuliert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically begins with a corticosteroid precursor, which undergoes fluorination and acetylation reactions to produce diflorasone diacetate .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity. The final product is then formulated into creams or ointments for topical application .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diflorasondiacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen im Molekül können zu Ketonen oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Hydroxylgruppen reduziert werden.
Substitution: Die Fluoratome können unter bestimmten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor (Cl₂) oder Brom (Br₂) in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Diflorasondiacetat Ketone ergeben, während die Reduktion Hydroxyl-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Treatment of Inflammatory Skin Conditions
Diflorasone diacetate is effective in managing various inflammatory skin disorders, including:
- Psoriasis : Clinical trials have demonstrated its efficacy in treating psoriatic plaques. A study comparing this compound ointment (0.05%) with betamethasone dipropionate showed no significant difference in efficacy between the two treatments after two weeks .
- Eczematous Dermatoses : A study involving 301 patients indicated that once-daily applications of this compound resulted in over 80% of patients reporting good to excellent therapeutic outcomes .
- Nummular Dermatitis : The cream formulation has been successfully applied in treating nummular dermatitis, often prescribed for twice-daily use .
Efficacy in Clinical Trials
Several clinical trials have evaluated the effectiveness of this compound:
- A multicenter clinical trial involving 4,651 patients found that 93% experienced significant improvement or cure of their corticosteroid-sensitive dermatoses after treatment with this compound ointment or cream (0.05%) .
- Another randomized controlled trial highlighted that this compound was fast-acting and highly effective compared to other superpotent topical glucocorticosteroids .
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been documented:
- Local Reactions : Transient burning and stinging sensations were reported by some patients during treatment .
- Systemic Absorption : Studies indicate that prolonged use can lead to adrenal suppression, particularly at higher doses . It is recommended to limit treatment duration to two consecutive weeks to mitigate these risks.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other corticosteroids in clinical studies:
Case Study 1: Eczematous Dermatoses
In a clinical evaluation involving 301 patients with eczematous lesions, the application of this compound cream resulted in significant improvement across various severity classifications. The majority rated their treatment experience positively, indicating high satisfaction levels with the therapy .
Case Study 2: Psoriasis Treatment
A double-blind study compared this compound with flurandrenolide tape for treating psoriasis. While both treatments were effective, flurandrenolide showed slightly superior results in terms of patient-reported outcomes after one week .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Betamethasondipropionat
- Clobetasolpropionat
- Fluocinonid
Vergleich
Diflorasondiacetat ist aufgrund seiner hohen Wirksamkeit und seines spezifischen Fluorierungsmusters einzigartig, das seine entzündungshemmenden und juckreizstillenden Eigenschaften verstärkt . Im Vergleich zu anderen Kortikosteroiden wie Betamethasondipropionat und Clobetasolpropionat wird Diflorasondiacetat aufgrund seiner stärkeren Wirkung oft für schwere entzündliche Erkrankungen bevorzugt .
Biologische Aktivität
Diflorasone diacetate is a potent topical corticosteroid primarily used in dermatological treatments for various skin conditions. This article provides an in-depth examination of its biological activity, including its mechanisms, efficacy in clinical studies, and comparative analysis with other corticosteroids.
Overview of this compound
This compound, marketed under names such as Psorcon and Florone, is classified as a superpotent corticosteroid. It exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective for treating inflammatory skin disorders like psoriasis and atopic dermatitis. The compound is available in formulations such as creams and ointments at a concentration of 0.05% .
The precise mechanism by which this compound exerts its anti-inflammatory effects is not fully understood. However, it is believed to act through the induction of phospholipase A2 inhibitory proteins, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, its vasoconstrictive properties contribute to reducing erythema and edema associated with inflammatory skin conditions.
Comparative Studies
This compound has been evaluated against other high-potency corticosteroids in various clinical trials:
- Vs. Fluocinonide : A double-blind study involving 384 patients demonstrated that 0.05% this compound cream was equally effective as 0.05% fluocinonide cream for treating psoriasis and atopic dermatitis lesions .
- Vs. Betamethasone Dipropionate : In a randomized trial comparing 0.05% this compound ointment with betamethasone dipropionate ointment, both treatments showed similar efficacy in reducing symptoms of moderate to severe plaque-type psoriasis over two weeks .
- Vs. Clobetasol Propionate : Another study indicated that this compound was comparable to clobetasol propionate in terms of patient satisfaction and clinical outcomes .
Clinical Efficacy Data
Side Effects and Tolerability
Common side effects associated with this compound include transient burning or stinging sensations upon application. Serious adverse effects such as skin atrophy or striae are more likely with prolonged use or occlusive dressings . In a multicenter clinical trial involving over 4,600 patients, approximately 93% reported significant improvement or cure from corticosteroid-sensitive dermatoses after treatment with this compound .
Case Study: Atopic Dermatitis Management
A notable case involved a 9-year-old boy with chronic atopic dermatitis who experienced significant flares despite conventional therapies. Treatment with this compound resulted in substantial improvement of his skin condition, highlighting its effectiveness in managing severe eczema cases when used appropriately .
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045646 | |
Record name | Diflorasone diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33564-31-7 | |
Record name | Diflorasone diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflorasone diacetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflorasone diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflorasone di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLORASONE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.